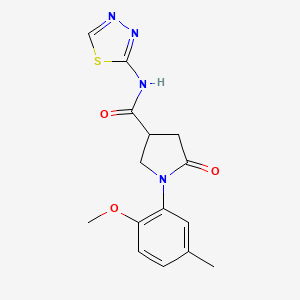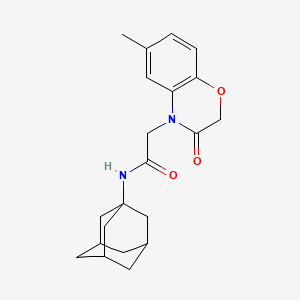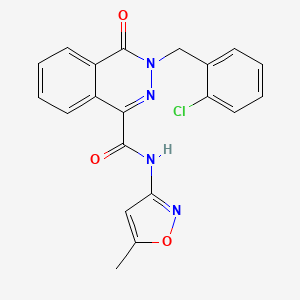
1-(2-methoxy-5-methylphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
Thiosemicarbazide derivatives, including those related to the compound , can be synthesized through reactions involving 2-methoxy-5-methyl aniline, ammonia, and carbon disulfide, followed by cyclization with aromatic carboxylic acids or substituted azlactones. Such processes yield compounds with the 1,3,4-thiadiazole moiety, which are then characterized by spectral data and evaluated for biological activities (S. Hirpara et al., 2003).
Molecular Structure Analysis
The molecular structure of related 1,3,4-thiadiazol-2-yl compounds has been thoroughly analyzed using spectral and X-ray diffraction studies. These analyses reveal the formation of intramolecular and intermolecular hydrogen bonding, crystallization in monoclinic systems, and the stabilization of structures through π-π interactions, which are crucial for understanding the compound's chemical behavior and potential bioactive conformation (R. Dani et al., 2013).
Chemical Reactions and Properties
Compounds incorporating the thiadiazole ring engage in various chemical reactions, including cycloadditions and rearrangements, often catalyzed by metal ions such as Mn(II). These reactions are instrumental in generating novel structures with enhanced biological activities, highlighting the versatility and reactivity of the thiadiazole moiety (R. N. Butler et al., 1998).
Physical Properties Analysis
The physical properties of compounds with similar structures, such as solvated pyrrolidinecarboxamides, have been studied through crystallography and molecular orbital methods, providing insights into their planarity, conformation, and hydrogen bonding patterns. This information is crucial for understanding the compound's stability, solubility, and potential interactions within biological systems (Surajit Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thiadiazole derivatives are influenced by their electronic structure, as evidenced by HOMO and LUMO energy levels. These properties are fundamental to the compound's biological activity, interaction with biological targets, and potential as a pharmacological agent (R. Dani et al., 2013).
Mécanisme D'action
The mechanism of action of this compound is not known without specific context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and other reactants .
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials. If it has interesting chemical reactivity, future research could explore its use in synthetic chemistry .
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-9-3-4-12(22-2)11(5-9)19-7-10(6-13(19)20)14(21)17-15-18-16-8-23-15/h3-5,8,10H,6-7H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHVYGKHXJHHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-isopropyl-2-methylpropyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438756.png)
![N-isobutyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438770.png)


![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(2R)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B4438793.png)
![2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B4438796.png)

![N-(2-ethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4438813.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4438829.png)

![N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide](/img/structure/B4438854.png)
![3-butyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438862.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4438869.png)
![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B4438870.png)